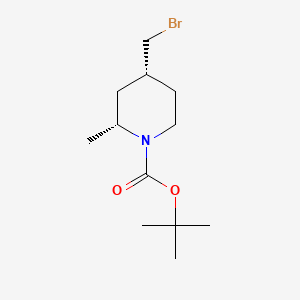![molecular formula C13H10N4O2S B13471441 3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)
3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an imidazo[2,1-b][1,3,4]thiadiazole ring system, which is known for its diverse biological activities. The compound’s structure includes a methoxy group, a benzonitrile moiety, and a methyl-substituted imidazo[2,1-b][1,3,4]thiadiazole ring, making it a unique and potentially valuable molecule in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3,4]thiadiazole core. One common method involves the condensation of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in phosphorus oxychloride (POCl3) to produce the intermediate 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazol-2-amine . This intermediate is then reacted with α-bromo-4-substituted acetophenone compounds through a cycloaddition reaction to yield the desired imidazo[2,1-b][1,3,4]thiadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and benzonitrile groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including DNA and enzymes involved in cell proliferation and apoptosis . Molecular docking studies have shown that the compound can bind to DNA and caspase-3, suggesting its potential role in inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Oxadiazole Derivatives: Known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties.
Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: Similar to the compound , these derivatives have been studied for their anticancer and antimicrobial activities.
Uniqueness
3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of a methoxy group, benzonitrile moiety, and methyl-substituted imidazo[2,1-b][1,3,4]thiadiazole ring makes it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H10N4O2S |
|---|---|
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
3-methoxy-4-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)oxybenzonitrile |
InChI |
InChI=1S/C13H10N4O2S/c1-8-7-17-12(15-8)20-13(16-17)19-10-4-3-9(6-14)5-11(10)18-2/h3-5,7H,1-2H3 |
InChI-Schlüssel |
JVUKPQKTIHONGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=N1)SC(=N2)OC3=C(C=C(C=C3)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)

![tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)


![Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13471415.png)




![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)

